molecular formula C14H23Cl2N3O B13489859 2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B13489859
M. Wt: 320.3 g/mol
InChI Key: QVAHQDAAJFSZJD-UHFFFAOYSA-N
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Description

2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-(propan-2-yloxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is further reacted with ethylenediamine to introduce the ethan-1-amine group.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a similar benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

Uniqueness

2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

2-[1-(2-propan-2-yloxyethyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-11(2)18-10-9-17-13-6-4-3-5-12(13)16-14(17)7-8-15;;/h3-6,11H,7-10,15H2,1-2H3;2*1H

InChI Key

QVAHQDAAJFSZJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C2=CC=CC=C2N=C1CCN.Cl.Cl

Origin of Product

United States

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